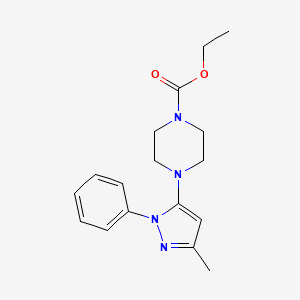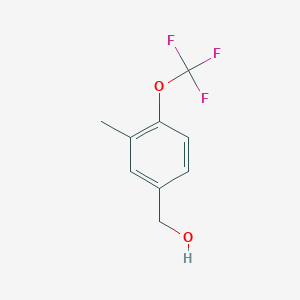
3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one is a brominated fluorinated chromone derivative Chromones are a class of organic compounds characterized by a benzopyran-4-one structure, and this particular compound features bromine and fluorine atoms at specific positions on the chromone ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one typically involves the bromination of a fluorinated chromone precursor. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is often carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors or batch reactors. The choice of reactor and conditions would depend on factors such as the scale of production, cost efficiency, and safety considerations. The use of automated systems for monitoring and controlling reaction parameters can help optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to remove bromine atoms, typically using reducing agents such as zinc dust or hydrogen gas.
Substitution: Substitution reactions can occur at the bromine positions, where nucleophiles replace bromine atoms. Common nucleophiles include hydroxide ions, alkoxides, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Zinc dust, hydrogen gas (H₂), and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and various amines are used as nucleophiles.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Bromine-free derivatives, such as hydroxylated or amino derivatives.
Substitution Products: Derivatives with different functional groups replacing bromine atoms.
Aplicaciones Científicas De Investigación
3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromone derivatives with potential biological activity.
Biology: It serves as a probe in biological studies to investigate the interaction of chromone derivatives with various biomolecules and cellular targets.
Medicine: The compound has shown potential in medicinal chemistry, where it is evaluated for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties for industrial applications.
Mecanismo De Acción
The mechanism by which 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
3-(Bromomethyl)-7-fluoro-2H-chromen-2-one: Similar structure but with only one bromine atom.
3,7-Dibromochromen-2-one: Similar structure but without the fluorine atom.
7-Fluoro-2H-chromen-2-one: Similar structure but without bromine atoms.
Uniqueness: 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these halogens provides a distinct profile that can be exploited in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across different fields
Propiedades
IUPAC Name |
3-(dibromomethyl)-7-fluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2FO2/c11-9(12)7-3-5-1-2-6(13)4-8(5)15-10(7)14/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPXNPILMGQNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C(=C2)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B8092077.png)
![3-Chlorobicyclo[1.1.1]pentan-1-ol](/img/structure/B8092084.png)

![[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8092102.png)


![4-methylsulfonylspiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one](/img/structure/B8092134.png)


![3-(N-(1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfamoyl)benzoic acid](/img/structure/B8092162.png)
![(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B8092169.png)
![4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride](/img/structure/B8092171.png)

![Tert-butyl 7-(benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B8092185.png)
